molecular formula C32H40O6 B13839616 [3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one

[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one

Cat. No.: B13839616
M. Wt: 520.7 g/mol
InChI Key: XTDQUGHBBZIKTE-VVZGZWEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one: is a complex organic compound known for its unique structure and significant biological activities. This compound is also referred to as Micheliolide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one involves multiple steps, including cyclization and functional group transformations. One common method involves the reaction of benzylideneacetone with formaldehyde in the presence of hydrochloric acid, followed by oxidation and reduction steps . The reaction conditions typically require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated analogs, typically using hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound has shown potential as an anti-inflammatory and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cells and reduce inflammation in various biological models .

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its anti-inflammatory and anticancer properties make it a promising candidate for drug development.

Industry

In the industry, this compound is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of [3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammation and cancer cell proliferation. The compound’s structure allows it to bind to these enzymes, blocking their activity and leading to reduced inflammation and cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Eremanthin: Another azulene-furanone compound with similar biological activities.

    Vanillosmin: A related compound with comparable chemical properties and applications.

Uniqueness

What sets [3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one apart is its specific molecular structure, which confers unique reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industry.

Properties

Molecular Formula

C32H40O6

Molecular Weight

520.7 g/mol

IUPAC Name

[(3aS,4R,5S,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

InChI

InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3/t26-,27+,28+,29+/m1/s1

InChI Key

XTDQUGHBBZIKTE-VVZGZWEYSA-N

Isomeric SMILES

CCCCCCCC1(OCCO1)CC[C@H]2[C@H](C[C@H]3[C@H]2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.